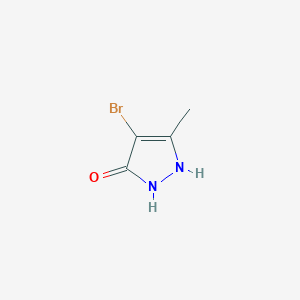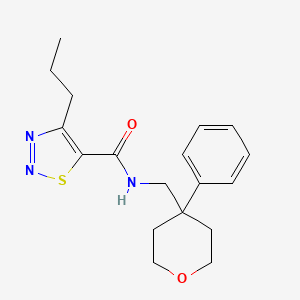
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a phenyl group, a tetrahydro-2H-pyran ring, a thiadiazole ring, and a carboxamide group . These components are common in many organic compounds and can contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The tetrahydro-2H-pyran ring and phenyl group are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Photosynthetic Electron Transport Inhibition
One of the significant applications of compounds similar to N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is in the field of photosynthesis research. Specifically, pyrazole derivatives have been explored as potential inhibitors of photosynthetic electron transport. This application is crucial for understanding and potentially manipulating photosynthetic processes, which can have implications for agricultural chemistry and environmental science (Vicentini et al., 2005).
Microwave-Assisted Synthesis
The compound's relevance is also evident in the development of efficient synthesis methods. For instance, microwave-assisted synthesis has been used for similar compounds, highlighting the importance of developing rapid and efficient production methods for such chemicals. This aspect is critical for pharmaceutical and chemical manufacturing, as it impacts the efficiency and scalability of production processes (Hu et al., 2011).
Synthesis of Dihydropyrazole
Another application involves the synthesis of dihydropyrazole, a process where compounds like this compound play a critical role. Such syntheses are important in organic chemistry for developing new molecules with potential applications in drug development and material science (Zhu et al., 2011).
Inhibitory Properties in Biological Systems
Compounds structurally similar to the given molecule have been studied for their inhibitory properties in various biological systems. For example, novel metal complexes of related compounds have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. This type of research is vital in the development of new drugs and therapeutic agents (Büyükkıdan et al., 2013).
Antifungal Activity
The antifungal activity of compounds in this chemical class is another significant area of research. Studies have shown that certain derivatives exhibit moderate to excellent activities against phytopathogenic fungi. This line of research is crucial for developing new antifungal agents, which can have applications in agriculture and medicine (Du et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-6-15-16(24-21-20-15)17(22)19-13-18(9-11-23-12-10-18)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUWSPQLZVMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

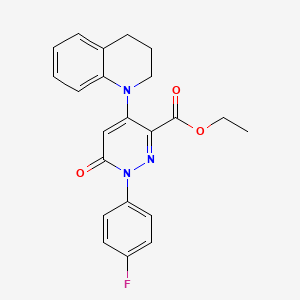
![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)
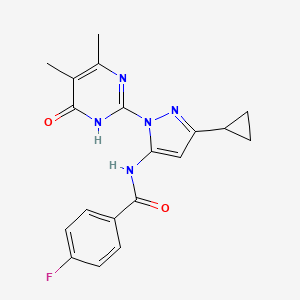
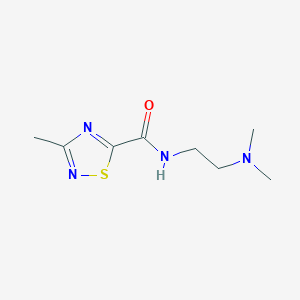
![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)
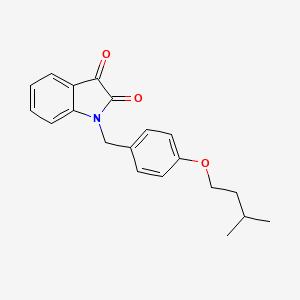
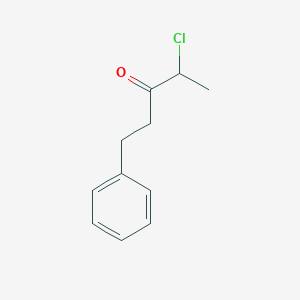
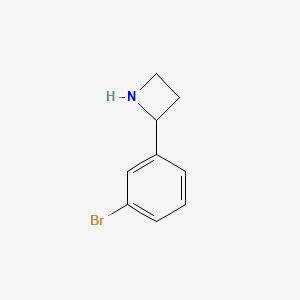
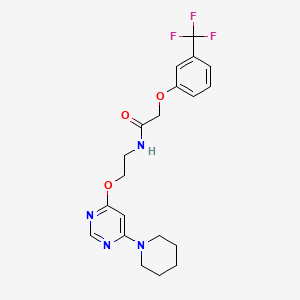
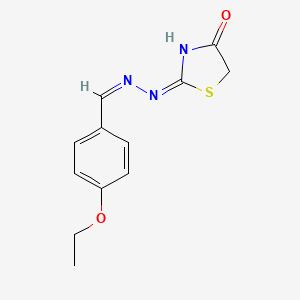
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
